![molecular formula C15H18N4O B2738533 N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide CAS No. 1197854-16-2](/img/structure/B2738533.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPAA is a small molecule that belongs to the class of amide compounds and has a molecular weight of 324.4 g/mol. In
作用機序
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide as an anticancer agent involves the inhibition of the Akt/mTOR pathway, which is involved in cell survival and proliferation. N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide inhibits the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells. As an antiviral agent, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide inhibits the replication of viruses by inhibiting the activity of viral proteases, which are essential for viral replication. In material science, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide acts as a building block for the synthesis of MOFs, where it forms coordination bonds with metal ions to form a porous structure. In catalysis, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide acts as a ligand for the synthesis of chiral catalysts, where it forms a complex with a metal ion to catalyze asymmetric reactions.
Biochemical and physiological effects
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising anticancer agent. N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has also been shown to have low cytotoxicity towards normal cells, making it a potential antiviral agent. In material science, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has been shown to form highly porous MOFs, which have potential applications in gas storage and separation. In catalysis, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has been shown to form highly active chiral catalysts, which have potential applications in asymmetric synthesis.
実験室実験の利点と制限
The advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide in lab experiments include its high selectivity towards cancer cells, low toxicity towards normal cells, and potential applications in various fields. The limitations of using N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide in lab experiments include its low solubility in water, which may limit its bioavailability, and its high cost, which may limit its availability for research.
将来の方向性
There are several future directions for the research on N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide. In medicinal chemistry, further studies are needed to optimize the structure of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide for its potential applications as an anticancer and antiviral agent. In material science, further studies are needed to explore the potential applications of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide-based MOFs in gas storage and separation. In catalysis, further studies are needed to explore the potential applications of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide-based chiral catalysts in asymmetric synthesis. Overall, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has shown great potential for its applications in various fields, and further research is needed to fully explore its potential.
合成法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide involves the reaction of 3-cyanophenylamine with N-(1-cyano-1,2-dimethylpropyl)glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide as a white crystalline solid with a yield of 50-60%. The purity of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide can be increased by recrystallization from a suitable solvent.
科学的研究の応用
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has shown promising results as an anticancer agent, where it inhibits the growth of cancer cells by inducing apoptosis. N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has also been studied for its potential applications as an antiviral agent, where it inhibits the replication of viruses such as HIV and HCV. In material science, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In catalysis, N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide has been used as a ligand for the synthesis of chiral catalysts, which have potential applications in asymmetric synthesis.
特性
IUPAC Name |
2-(3-cyanoanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11(2)15(3,10-17)19-14(20)9-18-13-6-4-5-12(7-13)8-16/h4-7,11,18H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNGRUJWAKUOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]-4-[4-[(4-methoxyphenyl)methylsulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B2738451.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2738454.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide](/img/structure/B2738455.png)

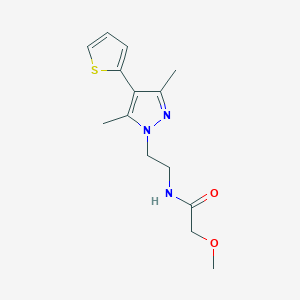
![N-((4aR,6S,7R,8R,8aS)-6-(4-chlorophenoxy)-8-hydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2738458.png)
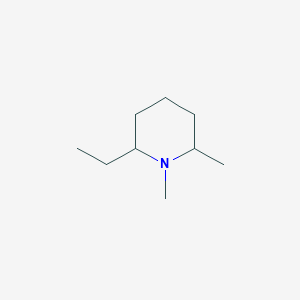
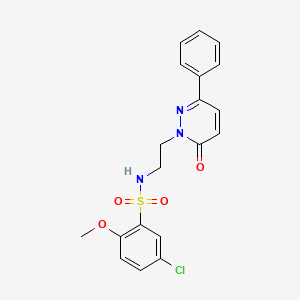
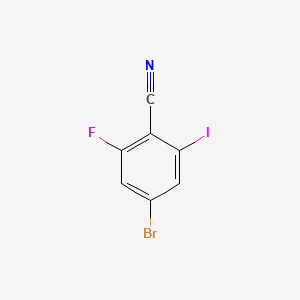
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2738466.png)
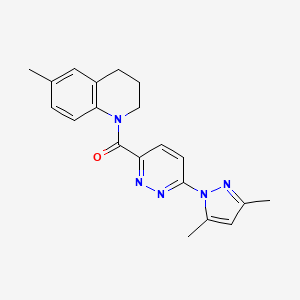
![2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropanamide](/img/structure/B2738469.png)
![N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2738470.png)
![(E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2738473.png)